Unveiling CTX-0294885: A Technical Guide to a Broad-Spectrum Kinase Inhibitor for Advanced Kinome Profiling
Unveiling CTX-0294885: A Technical Guide to a Broad-Spectrum Kinase Inhibitor for Advanced Kinome Profiling
For Immediate Release
This technical guide provides an in-depth overview of CTX-0294885, a novel bisanilino pyrimidine compound. Developed as a powerful tool for chemical proteomics, CTX-0294885 functions as a broad-spectrum kinase inhibitor. Its primary application is as a Sepharose-supported affinity reagent for the comprehensive enrichment and subsequent identification of protein kinases from cell lysates via mass spectrometry. This document, intended for researchers, scientists, and drug development professionals, details the core functionalities, experimental protocols, and significant findings associated with CTX-0294885.
Core Function and Significance
CTX-0294885 is engineered for the large-scale analysis of kinome signaling networks.[1][2][3] The kinome, representing the complete set of protein kinases in an organism, plays a pivotal role in regulating a vast array of cellular processes. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammation, and diabetes.[1] CTX-0294885 addresses the limitations of existing kinase capture reagents by offering broader coverage of the kinome.[2]
A key breakthrough associated with CTX-0294885 is its ability to capture and identify 235 protein kinases from a single cell line (MDA-MB-231), a significant portion of the expressed kinome.[1][2] Notably, this includes all members of the AKT family, a feat not achieved by previous broad-spectrum kinase inhibitors.[1][2] The utilization of CTX-0294885, particularly in combination with other kinase inhibitors, has enabled the most extensive kinome coverage from a single cell line reported to date, identifying up to 261 kinases.[2]
Quantitative Analysis of Kinase and Phosphosite Identification
The application of CTX-0294885 in kinome profiling has yielded significant quantitative data, highlighting its efficacy as a research tool. The following tables summarize the key findings from studies utilizing this inhibitor.
| Inhibitor(s) | Cell Line | Number of Protein Kinases Identified | Reference |
| CTX-0294885 | MDA-MB-231 | 235 | [1][2] |
| CTX-0294885 + 3 other inhibitors | MDA-MB-231 | 261 | [2] |
Table 1: Kinase Identification Using CTX-0294885
When coupled with phosphopeptide enrichment techniques, the use of CTX-0294885 in combination with other inhibitors has facilitated the identification of a vast number of phosphorylation sites, providing deeper insights into kinase signaling networks.
| Inhibitor Combination | Number of Identified Kinases | Number of High-Confidence Phosphosites | Percentage of Phosphosites in Activation Loop | Newly Identified Phosphosites on Kinases | Reference |
| CTX-0294885 + 3 other inhibitors | 183 | 799 | ~10% | BMP2K, MELK, HIPK2, PRKDC | [2] |
Table 2: Phosphosite Identification Following Kinase Enrichment
Experimental Protocols
The following sections outline the detailed methodologies for the use of CTX-0294885 in kinome profiling, based on established protocols.
Preparation of CTX-0294885-Coupled Sepharose Beads
CTX-0294885 is covalently coupled to a solid support to create an affinity matrix for kinase enrichment.
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Inhibitor Synthesis: CTX-0294885, a bisanilino pyrimidine, is synthesized with a linker suitable for conjugation.
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Coupling to Sepharose: The inhibitor is conjugated to NHS-activated Sepharose beads. This process involves the formation of a stable amide bond between the inhibitor and the bead matrix.
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Blocking: Any remaining active esters on the beads are blocked to prevent non-specific binding.
Kinase Enrichment from Cell Lysates
This protocol describes the capture of kinases from a cell lysate using the prepared CTX-0294885-Sepharose beads.
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Cell Culture and Lysis:
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The human breast cancer cell line MDA-MB-231 is cultured under standard conditions.
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Cells are harvested and lysed in a buffer containing detergents and protease/phosphatase inhibitors to ensure protein solubilization and stability.
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Affinity Purification:
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The cell lysate is incubated with the CTX-0294885-coupled Sepharose beads. This allows for the specific binding of kinases to the immobilized inhibitor.
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The beads are then washed extensively with a series of buffers to remove non-specifically bound proteins.
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Elution and Digestion:
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The captured kinases are eluted from the beads.
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The eluted proteins are then subjected to in-solution or in-gel digestion, typically using trypsin, to generate peptides suitable for mass spectrometry analysis.
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Mass Spectrometry and Data Analysis
The final step involves the identification and quantification of the captured kinases using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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LC-MS/MS Analysis:
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The digested peptide mixture is separated by reverse-phase liquid chromatography and analyzed by a high-resolution mass spectrometer.
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Data Processing:
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The raw mass spectrometry data is processed using specialized software (e.g., MaxQuant) to identify the peptides and, consequently, the proteins they originated from.
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The identified proteins are then filtered to generate a high-confidence list of captured kinases.
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Visualizing the Experimental Workflow and Signaling Context
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the broader context of the signaling pathways that can be investigated using CTX-0294885.
Experimental workflow for kinome profiling using CTX-0294885.
CTX-0294885 targets key nodes like the AKT family in signaling pathways.
Conclusion
CTX-0294885 represents a significant advancement in the field of chemical proteomics, providing researchers with a powerful tool to explore the complexities of the human kinome. Its broad-spectrum inhibitory activity and its efficacy as an affinity reagent enable more comprehensive and in-depth analyses of kinase signaling networks than previously possible. The methodologies and data presented in this guide underscore the potential of CTX-0294885 to facilitate the discovery of novel therapeutic targets and to advance our understanding of the molecular basis of disease.
References
- 1. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass Spectrometry-Based Discovery of in vitro Kinome Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
